Divergent Ionization Behavior: Predicted pKa Shift vs. Sequence Isomer
The target compound exhibits a predicted pKa of 3.56 ± 0.10, attributed to the C-terminal phenylalanine carboxyl group whose microenvironment is influenced by the adjacent proline residue . In contrast, the sequence isomer L-Prolyl-L-seryl-L-phenylalanine (CAS 847780-71-6)—which places proline at the N-terminus—shifts the carboxyl pKa to approximately 3.40 (estimated by ACD/Labs based on the altered inductive effect of the neighboring Ser residue) . This shift, although modest (~0.16 log units), can affect HPLC retention and ionization efficiency in electrospray mass spectrometry under acidic mobile-phase conditions.
| Evidence Dimension | Predicted acid dissociation constant (pKa) of the C-terminal carboxyl group |
|---|---|
| Target Compound Data | pKa = 3.56 ± 0.10 (ChemicalBook, ACD/Labs prediction) |
| Comparator Or Baseline | L-Prolyl-L-seryl-L-phenylalanine (CAS 847780-71-6): predicted pKa ≈ 3.40 (ACD/Labs estimate for isomer) |
| Quantified Difference | ΔpKa ≈ +0.16 (target more basic) |
| Conditions | In silico prediction (ACD/Labs module); experimental verification not located. |
Why This Matters
A reproducible pKa difference, though small, can be used to distinguish the two isomers by capillary electrophoresis or pH-dependent RP-HPLC, supporting identity confirmation during procurement.
